molecular formula C21H21N3S B2778656 1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine CAS No. 312746-22-8

1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine

Cat. No.: B2778656
CAS No.: 312746-22-8
M. Wt: 347.48
InChI Key: CGHSKLJYMZVMHM-UHFFFAOYSA-N
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Description

1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine ( 312746-22-8) is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound, with the molecular formula C21H21N3S and a molecular weight of 347.48 g/mol, features a 1,3-diphenyl-1H-pyrazole core linked to a piperidine ring via a carbothioyl group . Its structure is closely related to pyrazole-based scaffolds that have been identified as potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a promising target for the next generation of anti-inflammatory drugs . Inhibiting mPGES-1 is a key therapeutic strategy to reduce inflammation while potentially avoiding the adverse effects associated with traditional NSAIDs and COX-2 inhibitors . Furthermore, the 1,3-diphenyl-1H-pyrazole skeleton is a privileged structure in medicinal chemistry, known to confer significant biological activity. Numerous compounds featuring this core have demonstrated potent anti-proliferative effects against various human cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa), making them valuable frameworks in oncology research . Supplied as a powder , this product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use. Researchers can request this compound in various packaging specifications and purities, including a documented purity of 95% . Please contact us for a detailed Safety Data Sheet (SDS) and quotation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,3-diphenylpyrazol-4-yl)-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3S/c25-21(23-14-8-3-9-15-23)19-16-24(18-12-6-2-7-13-18)22-20(19)17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHSKLJYMZVMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine typically involves multi-step organic reactions. One common method includes the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to yield the desired pyrazole-4-carbonitrile . The reaction conditions are optimized to achieve high yields and purity, making the process efficient and scalable for industrial production.

Chemical Reactions Analysis

1-(1,3-Diphenyl-1H-pyrazole-4-carbothioyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.

    Substitution: The phenyl groups on the pyrazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Representation

The compound's structure can be visualized in 2D and 3D formats, highlighting the piperidine ring linked to a pyrazole derivative. This structural configuration is crucial for its biological activity.

Applications in Scientific Research

1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine has several notable applications in scientific research:

Medicinal Chemistry

Research indicates that this compound exhibits significant pharmacological potential. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Key areas of focus include:

  • Antitumor Activity : Studies have shown that derivatives of pyrazole compounds can inhibit tumor growth by targeting specific cancer cell lines. For instance, the synthesis of related compounds has demonstrated promising antitumor effects in vitro .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines .

Synthetic Applications

The synthesis of this compound typically involves several key reactions:

  • Starting Materials : The synthesis often begins with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
  • Reagents : Thiol derivatives are commonly used under reflux conditions to yield the desired carbothioyl derivative.
  • Solvents : Ethanol or methanol is typically employed as a solvent during the reaction process.

Biological Evaluations

Biological evaluations have focused on understanding the compound's interaction with various enzymes and receptors:

  • Mechanisms of Action : The compound's reactivity is influenced by electron-donating groups on the pyrazole ring, which stabilize intermediates during reactions .
  • Thermal Stability and Solubility Tests : These analyses are critical for determining practical applications in pharmaceutical formulations.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibitory effects on cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialPotential efficacy against various pathogens

Table 2: Synthesis Method Overview

StepDescription
Starting Material1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
ReagentsThiol derivatives
SolventsEthanol or methanol
ConditionsReflux

Case Study 1: Antitumor Activity Evaluation

A study conducted by Amer et al. explored the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The researchers reported significant antitumor activity against specific cancer cell lines, indicating the compound's potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism Analysis

Research focused on the anti-inflammatory properties of pyrazole derivatives revealed that compounds similar to this compound can inhibit pro-inflammatory cytokine production. This study provides insights into how such compounds could be utilized in therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The compound’s distinctiveness lies in its 1,3-diphenylpyrazole-carbothioyl-piperidine architecture. Key comparison points with analogs include:

  • Pyrazole substituents : The 1,3-diphenyl groups enhance hydrophobicity and steric bulk.
  • Piperidine modifications : Unlike spiro or oxime-containing piperidines , this compound retains a simple piperidine ring.

Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents on Pyrazole Functional Group Piperidine Substituent Molecular Weight Notable Properties
Target Compound 1,3-diphenylpyrazole Phenyl at 1,3 Carbothioyl (C=S) Piperidine 347.15 Da High hydrophobicity; limited research
1-{[5-(4-Cl-Phenyl)-1-(4-F-Phenyl)-pyrazol-3-yl]carbonyl}piperidine-4-one Pyrazole 5-Cl, 1-F phenyl Carbonyl (C=O) Piperidin-4-one N/A Crystallized structure; ketone enables H-bonding
1-(Substituted-benzoyl)-piperidin-4-yl Benzoyl Varies Carboxamide Piperidin-4-yl Varies Antibacterial activity
1-(3-(4-MeO-Phenyl)prop-2-yn-1-yl)piperidine Propargyl linkage 4-MeO phenyl Alkyne Piperidine C13H15NOF Stabilized by C–H···π interactions

Functional Group Impact

  • Carbothioyl vs.
  • Piperidine modifications : Derivatives like piperidin-4-one (e.g., ) introduce ketone groups for H-bonding, while spiro-piperidines impose conformational constraints.

Pharmacophore and Docking Considerations

  • highlights that substituents on piperidine influence binding orientation in sigma-1 receptor (S1R) ligands. Larger hydrophobic groups (e.g., 3-phenylbutyl) shift the piperidine toward helices α4/α5, maintaining salt bridges with Glu172 . The target compound’s diphenylpyrazole may occupy a larger hydrophobic cavity, similar to high-RMSD analogs in Table 2 of .

Biological Activity

1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-diphenyl-1H-pyrazole derivatives with piperidine and carbothioic acid derivatives. Various methodologies have been employed to optimize yields and purity. For instance, Amer et al. (2018) discussed the synthesis of related pyrazole derivatives and their subsequent biological evaluations, highlighting the importance of structural modifications in enhancing activity .

Antitumor Activity

Research indicates that derivatives of 1,3-diphenyl-1H-pyrazole exhibit significant antitumor properties. A study by Amer et al. demonstrated that certain synthesized pyrazoles showed promising antitumor activity against various cancer cell lines, including A375 and WM266.4, with IC50 values as low as 0.11 μM for some derivatives . The mechanism of action is thought to involve the inhibition of specific oncogenic pathways.

PPARγ Agonism

Another important aspect of the biological activity of pyrazole derivatives is their interaction with peroxisome proliferator-activated receptor gamma (PPARγ). Research has shown that certain 1,3-diphenyl-1H-pyrazole derivatives act as partial agonists at PPARγ, a receptor involved in glucose metabolism and fat cell differentiation. For example, SP3415 demonstrated nanomolar binding affinity and comparable activity to known PPARγ drugs like pioglitazone . This suggests potential applications in metabolic disorders such as diabetes.

Antimicrobial and Anti-inflammatory Properties

The compound also exhibits antimicrobial and anti-inflammatory activities. Pyrazole derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes . Additionally, several studies have indicated broad-spectrum antimicrobial effects against various pathogens.

Case Studies

Study Focus Findings
Amer et al. (2018)Antitumor ActivityIdentified potent antitumor activity in synthesized pyrazole derivatives with IC50 values < 0.11 μM against melanoma cells .
Research on PPARγ AgonismMetabolic EffectsFound that certain pyrazole derivatives exhibit partial agonism at PPARγ with nanomolar affinity, suggesting potential for treating metabolic diseases .
Anti-inflammatory ActivityCOX-2 InhibitionDemonstrated inhibition of COX-2 by pyrazole derivatives, indicating potential applications in treating inflammatory diseases .

Q & A

Q. What are the established synthetic methodologies for 1-(1,3-diphenyl-1H-pyrazole-4-carbothioyl)piperidine, and what are the critical reaction parameters?

The compound is synthesized via multi-step reactions, starting with the formation of the pyrazole core. For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is prepared via Vilsmeier-Haack formylation, followed by thioacylation with piperidine derivatives under nucleophilic conditions. Critical parameters include:

  • Temperature : 80–100°C for condensation steps.
  • Solvents : DMF or dichloromethane for acylation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Variations in substituents (e.g., halogenation at phenyl rings) require adjusted stoichiometry of thiolating agents .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H NMR confirms piperidine protons (δ 1.5–3.5 ppm) and aromatic/pyrazole protons (δ 7.0–8.5 ppm). 13C^{13}C NMR identifies the thiocarbonyl (C=S) at ~200 ppm.
  • FT-IR : Bands at ~1250 cm1^{-1} (C=S) and 1600–1650 cm1^{-1} (C=N/C=C).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (e.g., m/z 387.1234 for C21_{21}H19_{19}N3_3S).
  • HPLC-PDA : Ensures >95% purity using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental biological activity data for analogs of this compound?

Discrepancies often stem from solvation effects or unmodeled conformational flexibility. Strategies include:

  • Explicit Solvent MD Simulations : Run 50–100 ns trajectories to assess ligand-receptor stability.
  • Free Energy Perturbation (FEP) : Quantifies binding affinity differences between analogs.
  • Crystallographic Validation : Use SHELXL-refined co-crystal structures to verify binding poses. For unresolved targets, leverage homology modeling .

Q. What strategies optimize X-ray crystallography conditions for derivatives to achieve high-resolution data?

Optimization involves:

  • Solvent Screening : Test ethanol, acetonitrile, or DMF/water mixtures via vapor diffusion.
  • Temperature Gradients : Incubate at 4°C, 20°C, and 37°C to identify nucleation conditions.
  • Additives : 0.1–1% MgCl2_2 or PEG 400 improves crystal packing.
  • Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for small crystals. Refine with SHELXL-2018/3, applying TWIN commands for twinned data .

Q. How should structure-activity relationship (SAR) studies evaluate substituent effects on antimicrobial efficacy?

Design SAR studies with:

  • Systematic Substituent Variation : Modify phenyl rings (–Cl, –OCH3_3, –NO2_2) and piperidine (N-methylation, ring expansion).
  • Biological Assays : Determine MICs against S. aureus and E. coli via broth microdilution (CLSI guidelines).
  • Physicochemical Profiling : Measure logP (shake-flask) and polar surface area (Schrödinger QikProp) to correlate properties with activity.
  • Multivariate Regression : Identify key activity descriptors using partial least squares (PLS) .

Q. What methodological approaches identify synthetic byproducts during preparation?

Address byproducts via:

  • LC-MS Monitoring : Detect intermediates (e.g., unreacted pyrazole-aldehyde at m/z 315).
  • Prep-HPLC Isolation : Separate impurities using C18 columns with 0.1% TFA.
  • Structural Elucidation : Assign structures using NOESY (spatial proximity) and HSQC (C-H correlations). Compare with simulated spectra .

Q. How can computational modeling predict metabolic stability in preclinical development?

Approaches include:

  • CYP450 Docking : Model interactions with CYP3A4/2D6 using AutoDock Vina.
  • Metabolite Prediction : Simulate Phase I/II transformations (e.g., S-oxidation) via Schrödinger’s Metabolite.
  • QM/MM Calculations : Calculate activation energies (B3LYP/6-31G*) for proposed pathways. Validate with human liver microsomal assays .

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